Furegrelate
Übersicht
Beschreibung
Vorbereitungsmethoden
Furegrelat ist eine synthetische Verbindung, die nicht vom menschlichen Körper synthetisiert werden kann. Es wurden verschiedene Wege für die Synthese von Furegrelat-Natriumsalz und verwandten Verbindungen vorgeschlagen . Ein Syntheseweg umfasst die Reduktion der Nitrogruppe des Ausgangsmaterials, 3-(4-Nitrobenzyl)pyridin, unter Verwendung von Wasserstoff über Palladium auf Aktivkohle, um 3-(4-Aminobenzyl)pyridin zu bilden . Im folgenden Schritt wird Salpetersäure in situ durch Mischen von Natriumnitrit mit Schwefelsäure in eiskaltem Wasser erzeugt. Die Salpetersäure lagert sich an die Aminogruppe an und bildet eine Diazoniumgruppe .
Chemische Reaktionsanalyse
Furegrelat unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Wasserstoff über Palladium auf Aktivkohle zur Reduktion und Salpetersäure zur Diazotierung . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind 3-(4-Aminobenzyl)pyridin und Diazoverbindungen .
Analyse Chemischer Reaktionen
Furegrelate undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include hydrogen over palladium on activated carbon for reduction and nitric acid for diazotization . Major products formed from these reactions include 3-(4-aminobenzyl)pyridine and diazo compounds .
Wissenschaftliche Forschungsanwendungen
In der Chemie wird es als Thromboxan-Synthase-Inhibitor verwendet . In der Biologie und Medizin wurde es auf sein Potenzial zur Behandlung von Krankheiten wie Bluthochdruck, Thrombose und Nierenerkrankungen untersucht . In der Industrie wird es in Forschung und Entwicklung aufgrund seiner Thromboxan-Enzym-hemmenden Eigenschaften eingesetzt .
Wirkmechanismus
Furegrelat entfaltet seine Wirkung durch Bindung an das Enzym Thromboxan A2-Synthase . Durch die Bindung an dieses Enzym verhindert es die normale Substrat-Enzym-Kombination und die katalytische Reaktion . Thromboxan A2, die von diesem Enzym synthetisierte Verbindung, fördert die Aggregation von Blutplättchen und wirkt als Vasokonstriktor . Daher kann Furegrelat durch die Hemmung der Thromboxan A2-Synthase verschiedene Krankheiten verhindern, die mit Thrombosen einhergehen .
Wirkmechanismus
Furegrelate exerts its effects by binding to the enzyme thromboxane A2 synthase . By binding to this enzyme, it prevents the normal substrate-enzyme combination and the catalytic reaction . Thromboxane A2, the compound synthesized by this enzyme, promotes the aggregation of platelets and acts as a vasoconstrictor . Therefore, by inhibiting thromboxane A2 synthase, this compound can prevent several diseases involving thrombosis .
Vergleich Mit ähnlichen Verbindungen
Furegrelat ist einzigartig in seiner Fähigkeit, die Thromboxan A2-Synthase zu hemmen . Ähnliche Verbindungen umfassen andere Thromboxan-Synthase-Inhibitoren wie Ozagrel und Ridogrel . Die spezifische molekulare Struktur von Furegrelat, die einen Pyridinring und eine Carbonsäuregruppe umfasst, verleiht ihm einzigartige Eigenschaften, die seine Thromboxan A2-Synthase-Hemmung verstärken .
Eigenschaften
IUPAC Name |
5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11/h1-5,7-9H,6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWFITPGPFLBGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046960 | |
Record name | Furegrelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85666-24-6 | |
Record name | Furegrelate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furegrelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FUREGRELATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX4D9BZA6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Furegrelate?
A1: this compound acts as a selective inhibitor of thromboxane A2 (TxA2) synthase. []
Q2: How does this compound exert its effects on the cardiovascular system?
A2: this compound selectively blocks the conversion of prostaglandin H2 (PGH2) to TxA2 by inhibiting TxA2 synthase. [, ] Because TxA2 is a potent vasoconstrictor and promotes platelet aggregation, this compound indirectly promotes vasodilation and reduces platelet aggregation. [, , , ]
Q3: Does this compound influence the production of other prostanoids?
A3: Yes, by inhibiting TxA2 synthase, this compound can shift arachidonic acid metabolism towards the production of other prostaglandins, such as the vasodilator prostacyclin (PGI2). [, , ]
Q4: Does the presence or absence of endothelium affect this compound's actions?
A4: The presence or absence of endothelium can influence this compound's effects. Studies have shown that this compound can attenuate both endothelium-dependent and -independent contractions induced by various agents, suggesting multiple sites of action. [, , , , ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound, also known as 5-(3-pyridinylmethyl)-2-benzofurancarboxylic acid, sodium salt, has the molecular formula C15H10NO3.Na and a molecular weight of 275.23 g/mol. [, ]
Q6: Is there information about this compound’s stability under various conditions?
A6: While specific data on material compatibility is limited in the provided research, studies show this compound is primarily eliminated renally, with approximately 70% excreted as the parent compound in dogs. [] This suggests a degree of stability in biological systems.
Q7: Does this compound function as a catalyst in any known reactions?
A7: No, this compound functions as an enzyme inhibitor, specifically targeting thromboxane A2 synthase. It does not possess catalytic properties.
Q8: Have there been any computational studies on this compound?
A8: While the provided research does not offer specific details on computational modeling of this compound, it does highlight structure-activity relationships. These relationships form the basis for QSAR models and suggest opportunities for computational investigations.
Q9: How do modifications to the this compound structure impact its activity?
A9: Research indicates that substitutions on the benzofuran ring of this compound cause minor changes in potency. [, ] Modifying the carboxylic acid group leads to a moderate reduction in potency, whereas changes to the pyridine ring drastically reduce its ability to inhibit TxA2 synthase. [, ]
Q10: Are there specific SHE regulations regarding this compound?
A10: The provided research focuses on the pharmacological properties and preclinical investigations of this compound. Information on SHE regulations falls outside the scope of these studies.
Q11: What is known about the absorption and distribution of this compound?
A12: Studies in dogs reveal this compound is well-absorbed orally, reaching peak plasma concentration (Tmax) in approximately 1 hour. [] Distribution kinetics are not extensively detailed in the provided research.
Q12: How is this compound metabolized and eliminated from the body?
A13: this compound shows limited metabolism and is primarily eliminated through renal excretion as the parent compound. [, ] In dogs, studies show a circulating half-life of 3.5 to 5 hours. []
Q13: Does this compound affect bleeding time?
A14: Studies in rats and mice indicate that this compound, even at doses that effectively inhibit TxA2 synthesis and platelet aggregation, does not significantly alter bleeding time. [, ]
Q14: What models have been used to study the efficacy of this compound?
A14: Researchers have employed various in vitro and in vivo models to investigate this compound’s effects, including:
- Isolated blood vessels: Aortic rings and mesenteric arteries from rats [, , , , , , , , , , ], rabbit pulmonary arteries [], and bovine cerebral arteries [] have been used to assess vasoconstriction and vasodilation.
- Platelet aggregation assays: Both washed platelets and platelet-rich plasma from rats and humans have been used to evaluate this compound’s impact on platelet aggregation induced by various agonists, including collagen, ADP, and U46619 (a TxA2 analog). [, , , ]
- Animal models of disease:
- Hypertension: Spontaneously hypertensive rats (SHRs) have been utilized to investigate the role of this compound in hypertension-related vascular dysfunction. [, , , , ]
- Pulmonary embolism: Rat models of pulmonary embolism have been employed to assess the impact of this compound on pulmonary gas exchange and heart function. []
- Glomerulonephritis: Rat models of glomerulonephritis have been used to evaluate the effects of this compound on glomerular filtration rate, proteinuria, and thromboxane A2 receptor expression. [, ]
- Arterial thrombosis: A rat model involving ferric chloride-induced thrombosis of the abdominal aorta has been used to determine the antithrombotic effects of this compound. []
- Tumor metastasis: Mouse models of lung metastasis using Lewis lung carcinoma and B16a cells have been used to study the impact of this compound on tumor angiogenesis and metastasis. [, ]
- Liver cirrhosis: Rat models of liver cirrhosis have been used to study the effects of this compound on portal hypertension and the hepatic microcirculation. [, ]
- Cell Culture: Human glioma cells and astrocytes have been used to study the effects of this compound on cell migration, apoptosis, and gene expression. [, , ]
Q15: Does this compound demonstrate efficacy in reducing blood pressure in hypertensive animal models?
A16: While this compound can attenuate vasoconstriction in isolated vessels from hypertensive animals, the research provided does not offer conclusive evidence that it directly reduces blood pressure in these models. [, , , , , ] Further investigations are needed to determine its antihypertensive potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.